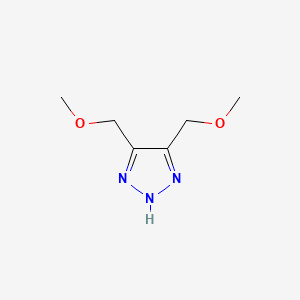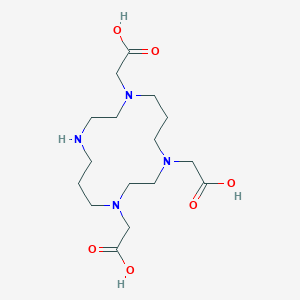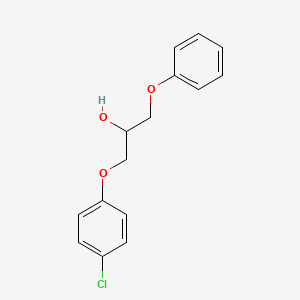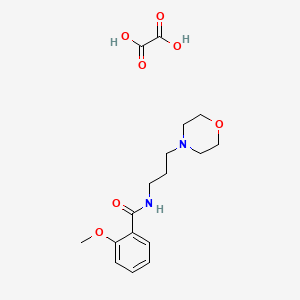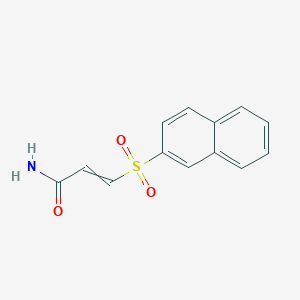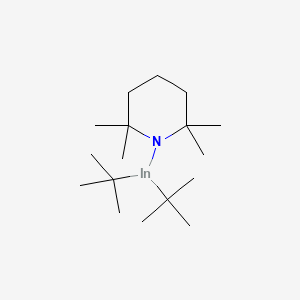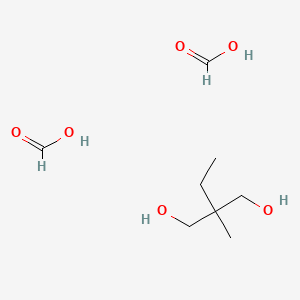
2-Ethyl-2-methylpropane-1,3-diol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylpropane-1,3-diol, also known as 2-ethyl-2-methyl-1,3-propanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, viscous liquid that is used in various industrial applications. Formic acid, with the molecular formula CH2O2, is a colorless liquid with a pungent odor, commonly used as a preservative and antibacterial agent in livestock feed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpropane-1,3-diol can be synthesized through the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by hydrogenation to yield the diol.
Industrial Production Methods
In industrial settings, 2-ethyl-2-methylpropane-1,3-diol is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces ethers or esters.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-ethyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, resulting in the formation of aldehydes or carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an ethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an additional hydroxymethyl group.
Uniqueness
2-Ethyl-2-methylpropane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
113990-19-5 |
|---|---|
Fórmula molecular |
C8H18O6 |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
2-ethyl-2-methylpropane-1,3-diol;formic acid |
InChI |
InChI=1S/C6H14O2.2CH2O2/c1-3-6(2,4-7)5-8;2*2-1-3/h7-8H,3-5H2,1-2H3;2*1H,(H,2,3) |
Clave InChI |
LAIWWJCEEIBVCX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CO)CO.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


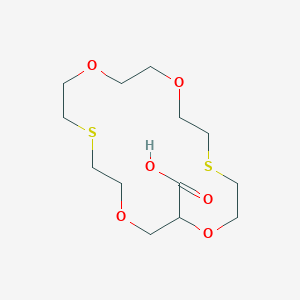
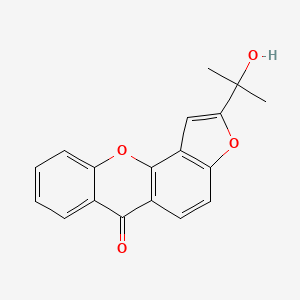
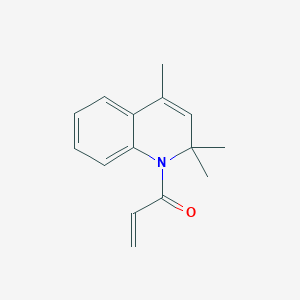
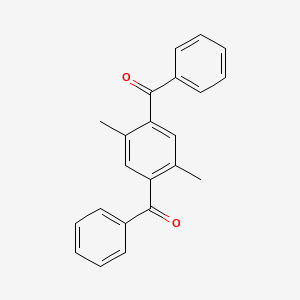
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
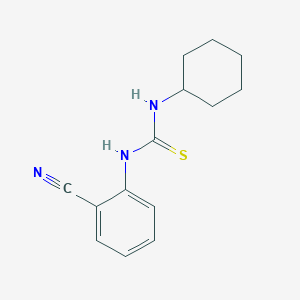
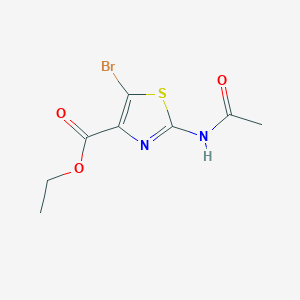
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
